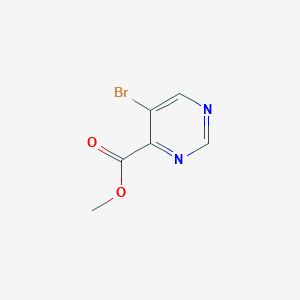

Methyl 5-bromopyrimidine-4-carboxylate

描述

Methyl 5-bromopyrimidine-4-carboxylate (CAS 1009826-93-0) is a brominated pyrimidine derivative with a molecular formula of C₇H₇BrN₂O₂ and a molecular weight of 232.03 g/mol . It is a nitrogen-containing heterocyclic compound widely used in pharmaceutical and fine chemical synthesis due to its reactive bromine atom and ester functionality. The compound serves as a versatile intermediate in nucleophilic substitution reactions, Suzuki couplings, and other cross-coupling methodologies. Its structural features—a bromine substituent at position 5 and a methyl ester at position 4—dictate its reactivity and applications in drug discovery and materials science .

属性

IUPAC Name |

methyl 5-bromopyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-11-6(10)5-4(7)2-8-3-9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPQZWPAEGFTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672209 | |

| Record name | Methyl 5-bromopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009826-93-0 | |

| Record name | Methyl 5-bromopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclocondensation and Halogenation Route

One of the traditional approaches involves multi-step condensation and halogenation reactions. This method typically starts with the cyclocondensation of β-ketoesters with substituted ureas or thioureas under acidic conditions, followed by halogenation to introduce the bromine atom at the 5-position of the pyrimidine ring.

- Reaction Conditions: Reflux in ethanol with catalytic hydrochloric acid (HCl) is common, maintaining temperatures around 70–80°C to minimize side reactions such as decarboxylation.

- Solvent and Catalysts: Polar aprotic solvents like dimethylformamide (DMF) can enhance reactivity but require rigorous drying. Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) are used to improve regioselectivity.

- Yield and Purity: Yields of approximately 65–77% have been reported, with purities up to 95% depending on the exact conditions and purification methods.

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Cyclocondensation | 77 | 95 | Ethanol, HCl, reflux (70–80°C) | |

| Halogenation of pyrimidine | 65 | 90 | N-Bromosuccinimide (NBS), DMF, 50°C |

Minisci Reaction: Homolytic Alkoxycarbonylation

A more recent and innovative method involves the use of a Minisci reaction, which is a radical-based homolytic alkoxycarbonylation of 5-bromopyrimidine. This method allows for regioselective introduction of the methyl carboxylate ester group at the 4-position of the pyrimidine ring in a single step.

- Mechanism: The reaction proceeds via carbonyl radicals generated under oxidative conditions, which add selectively to the 4-position of 5-bromopyrimidine.

- Reagents and Conditions: Typical conditions include the use of tert-butyl hydroperoxide (t-BuOOH), iron(II) sulfate heptahydrate (FeSO₄·7H₂O), and benzaldehyde in acidic aqueous-organic solvent mixtures (e.g., acetic acid-water).

- Advantages: This method is highly regioselective, scalable (demonstrated on >10 g scale), and avoids the need for multi-step functional group interconversions.

- Yield: Isolated yields around 60% have been reported, which is significantly better than some traditional multi-step methods.

- Challenges: Polysubstitution can occur due to increased electrophilicity after the first substitution, but careful control of reaction conditions mitigates this.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions: Methyl 5-bromopyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as lithium diisopropylamide (LDA) are used for metallation, followed by reaction with nucleophiles.

Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents are used under mild conditions.

Major Products:

Substitution Reactions: Products vary depending on the nucleophile used.

Coupling Reactions: The major products are typically biaryl compounds.

科学研究应用

Chemical Properties and Reactions

Methyl 5-bromopyrimidine-4-carboxylate is characterized by its bromine substitution at the 5-position of the pyrimidine ring and an ester functional group at the 4-position. These features contribute to its reactivity in several chemical transformations:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, making it a valuable intermediate in organic synthesis.

- Coupling Reactions : It is commonly utilized in Suzuki–Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Medicinal Chemistry

This compound serves as a precursor for synthesizing biologically active molecules. Notably, it has been investigated for its potential as an inhibitor of protein kinase CK2, which is involved in cell growth and proliferation. This application highlights its significance in developing targeted therapies for cancer and other diseases.

Case Study : In a study on CK2 inhibitors, this compound was used to synthesize CX-5011, which demonstrated promising analgesic properties in vivo. The synthesis involved a domino Suzuki coupling with commercially available boronic acids, emphasizing the compound's utility in drug discovery .

Organic Synthesis

This compound is frequently employed as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions allows researchers to construct diverse molecular architectures.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Key Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles like amines or alcohols | Various substituted pyrimidines |

| Suzuki Coupling | Formation of biaryl compounds using palladium catalysts | Biaryl derivatives |

Agricultural Chemistry

In agricultural research, this compound is utilized in developing agrochemicals, including herbicides and fungicides. Its structural properties enhance crop protection and yield.

Case Study : Research has indicated that derivatives of this compound can improve the efficacy of crop protection agents by targeting specific metabolic pathways in pests .

作用机制

The mechanism of action of methyl 5-bromopyrimidine-4-carboxylate depends on its application. In biological systems, it may act as an inhibitor of specific enzymes or proteins. For example, it has been studied as a potential inhibitor of protein kinase CK2, which plays a role in cell growth and proliferation . The compound interacts with the active site of the enzyme, blocking its activity and thereby exerting its effects.

相似化合物的比较

Structural Analogues with Varying Ester Groups

- Ethyl 5-bromopyrimidine-4-carboxylate (CAS 64224-59-5): This analogue replaces the methyl ester with an ethyl group (C₈H₉BrN₂O₂). Ethyl esters are generally less reactive toward hydrolysis than methyl esters, offering better stability in aqueous environments .

Substituted Derivatives with Functional Group Modifications

- Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate (CAS 50593-91-4) :

The addition of a methylthio (-SMe) group at position 2 introduces sulfur-based nucleophilicity. This modification expands its utility in metal-catalyzed reactions (e.g., C–S bond activation) and alters solubility compared to the parent compound . - Methyl 4-amino-5-bromopyrimidine-2-carboxylate (CAS 1504062-62-7): Substitution of position 4 with an amino (-NH₂) group (C₆H₆BrN₃O₂) enhances hydrogen-bonding capacity, increasing solubility in polar solvents like DMSO and methanol. The amino group also enables participation in condensation reactions, useful for constructing fused heterocycles .

- Methyl 5-bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate: The pyrrolidinyl group at position 2 introduces a cyclic amine, improving solubility in organic solvents and enabling interactions with biological targets (e.g., kinases).

Positional Isomers and Bromine Variants

- 5-Bromo-4-pyrimidinecarboxylic acid (CAS 64224-60-8) :

The free carboxylic acid form lacks the methyl ester, making it more reactive in amide bond formation. However, its higher polarity reduces solubility in organic solvents compared to the ester derivative . - Methyl 2-amino-5-bromopyrimidine-4-carboxylate (CAS 1034737-23-9): Positional isomerism shifts the amino group to position 2, altering electronic distribution and reactivity. This compound is used in asymmetric synthesis and as a ligand in coordination chemistry .

Comparative Data Table

生物活性

Methyl 5-bromopyrimidine-4-carboxylate is a significant compound in medicinal chemistry, primarily due to its biological activity as a precursor in the synthesis of various biologically active molecules. This article explores its biological properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : 217.02 g/mol

- Structure : The compound features a bromine atom at the 5-position of the pyrimidine ring, which enhances its reactivity and biological activity.

This compound acts primarily as an inhibitor of specific enzymes, particularly protein kinases. Protein kinases are critical in regulating various cellular processes, including cell growth and proliferation. The compound has been studied for its potential to inhibit protein kinase CK2, which is implicated in several cancers due to its role in promoting cell survival and growth .

Inhibitory Effects on Kinases

Research indicates that this compound exhibits notable inhibitory activity against several kinases. This property positions it as a valuable candidate for developing targeted cancer therapies.

- Case Study : In a study examining the compound's effects on cancer cell lines, it was shown to significantly reduce cell viability in a dose-dependent manner, indicating its potential as an anticancer agent.

Antimicrobial Activity

Additionally, this compound has been evaluated for antimicrobial properties. Preliminary studies suggest that it may possess antibacterial activity, although further research is needed to elucidate its spectrum of activity and mechanism.

Synthesis and Derivatives

This compound serves as a building block for synthesizing more complex organic molecules. It can undergo various chemical reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Coupling Reactions : It is often used in Suzuki–Miyaura coupling reactions to form biaryl compounds .

Table 1: Comparison of Similar Compounds

| Compound Name | Similarity | Key Features |

|---|---|---|

| Methyl 6-amino-5-bromopyrimidine-4-carboxylate | 0.92 | Contains an amino group at a different position |

| Ethyl 5-bromopyrimidine-4-carboxylate | 0.91 | Lacks the amino group but retains bromine |

| Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate | 0.90 | Features a hydroxyl group instead of an amino group |

Research Findings

Recent studies have focused on the binding affinities of this compound with target proteins, revealing insights into its mechanism of action. For example, binding assays demonstrated that the compound has a high affinity for CK2, suggesting that it could be developed into a selective inhibitor for therapeutic use.

常见问题

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Cyclocondensation | 77 | 95 | Ethanol, HCl, reflux | |

| Halogenation of pyrimidine | 65 | 90 | NBS, DMF, 50°C |

Basic: How can spectroscopic and crystallographic techniques characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR: The bromine atom deshields adjacent protons, producing distinct splitting patterns. For example, reports δ ~2.27 ppm (CH₃) and δ ~5.39 ppm (CH) in DMSO-d₆ .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, while ORTEP-III generates thermal ellipsoid plots. demonstrates bond angles (e.g., C9—C5—C6—N2 = 170.0°) and torsional parameters for related pyrimidine esters .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 275.98 for C₇H₅BrN₂O₂).

Basic: What is the reactivity of the bromine substituent in this compound?

Methodological Answer:

The C-Br bond undergoes nucleophilic substitution (SₙAr) or cross-coupling (e.g., Suzuki). highlights bromine’s susceptibility to displacement by thiols or amines in polar solvents (e.g., DMF, 80°C) . For example:

- Suzuki Coupling: Pd(PPh₃)₄ catalyzes aryl boronic acid insertion, forming biaryl derivatives.

- Reduction: LiAlH₄ reduces the ester to a hydroxymethyl group, retaining the bromine.

Advanced: How do steric and electronic effects influence regioselectivity in pyrimidine ring functionalization?

Methodological Answer:

Regioselectivity is governed by the electron-withdrawing carboxylate group and bromine’s steric bulk. shows that electron-deficient C5 positions favor electrophilic attack, while bulky substituents at C4 direct reactions to C2 . Computational studies (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps.

Advanced: How can hydrogen-bonding networks and crystal packing be analyzed for this compound?

Methodological Answer:

Graph-set analysis () categorizes H-bond motifs (e.g., R₂²(8) rings) . SHELX-refined structures () provide hydrogen-bond distances (e.g., O···H-N = 2.1–2.3 Å) and angles, while ORTEP-3 visualizes thermal motion . For example, ’s structure reveals intermolecular H-bonds between carbonyl O and NH groups, stabilizing the lattice .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Space Group | P2₁/c | X-ray diffraction | |

| H-bond Distance (Å) | 2.15 | SHELXL |

Advanced: What computational methods predict the compound’s conformational stability and reactivity?

Methodological Answer:

- Molecular Dynamics (MD): Simulates ring puckering (’s Cremer-Pople parameters) and solvent effects .

- DFT Calculations: B3LYP/6-311+G(d,p) optimizes geometry and calculates frontier orbitals (HOMO/LUMO) to predict SₙAr reactivity .

- Docking Studies: Assess binding affinity to biological targets (e.g., bacterial enzymes) using AutoDock Vina .

Advanced: What biological activity has been reported for structurally similar pyrimidine derivatives?

Methodological Answer:

identifies dihydropyrimidine analogs with antibacterial activity (MIC = 8–32 µg/mL against S. aureus) . This compound’s bioactivity can be screened via:

- Enzyme Assays: Inhibition of dihydrofolate reductase (DHFR) or kinases.

- MIC Testing: Broth dilution against Gram-positive/negative strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。